molecular formula C14H9N3O4S B14678182 4-Nitro-N-(3-(2-thienyl)-5-isoxazolyl)benzamide CAS No. 37852-57-6

4-Nitro-N-(3-(2-thienyl)-5-isoxazolyl)benzamide

Cat. No.: B14678182
CAS No.: 37852-57-6
M. Wt: 315.31 g/mol
InChI Key: KAQNTNAYHXCMIP-UHFFFAOYSA-N
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Description

4-Nitro-N-(3-(2-thienyl)-5-isoxazolyl)benzamide is a complex organic compound characterized by the presence of a nitro group, a thienyl group, and an isoxazolyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-(3-(2-thienyl)-5-isoxazolyl)benzamide typically involves multi-step organic reactions. One common approach is the reaction of 4-nitrobenzoyl chloride with 3-(2-thienyl)-5-isoxazoleamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-(3-(2-thienyl)-5-isoxazolyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thienyl and isoxazolyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-amino-N-(3-(2-thienyl)-5-isoxazolyl)benzamide.

Scientific Research Applications

4-Nitro-N-(3-(2-thienyl)-5-isoxazolyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Nitro-N-(3-(2-thienyl)-5-isoxazolyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thienyl and isoxazolyl groups can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-N-(4-(2-thienyl)-1,3-thiazol-2-yl)benzamide
  • 4-Nitro-N-(2-(2-thienyl)-1,3-thiazol-4-yl)benzamide

Uniqueness

4-Nitro-N-(3-(2-thienyl)-5-isoxazolyl)benzamide is unique due to the presence of the isoxazolyl group, which imparts distinct chemical and biological properties compared to its thiazole analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

37852-57-6

Molecular Formula

C14H9N3O4S

Molecular Weight

315.31 g/mol

IUPAC Name

4-nitro-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)benzamide

InChI

InChI=1S/C14H9N3O4S/c18-14(9-3-5-10(6-4-9)17(19)20)15-13-8-11(16-21-13)12-2-1-7-22-12/h1-8H,(H,15,18)

InChI Key

KAQNTNAYHXCMIP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NOC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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